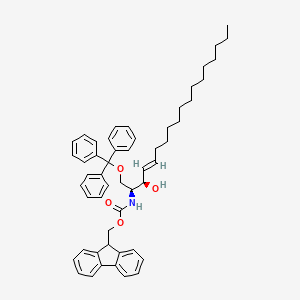

![molecular formula C10H15N3O2S B561962 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine CAS No. 887352-57-0](/img/structure/B561962.png)

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

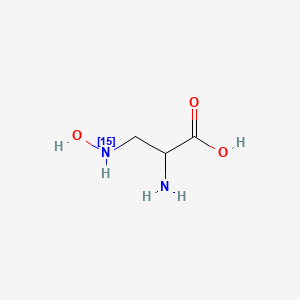

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is a heterocyclic organic compound . It has a molecular weight of 241.31 and a molecular formula of C10H15N3O2S . This compound is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine consists of a thiazolo[5,4-d]azepine ring system with an amino group at the 2-position and a carbethoxy group at the 6-position .Physical And Chemical Properties Analysis

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is a solid compound that is soluble in chloroform and DMSO . It has a melting point of 141-143°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Apoptosis-Inducing Agents

This compound has been utilized in the synthesis of new agents that induce apoptosis, particularly in the context of breast cancer research . The ability to induce programmed cell death in cancer cells is a valuable property in the development of anticancer therapeutics. The compound’s role in multicomponent synthesis reactions has led to the creation of structures that show significant antiproliferative potential against cancer cell lines.

Development of Estrogen Receptor Ligands

Thiazole analogs, which include the structure of this compound, have been identified as potential ligands for estrogen receptors . This application is crucial in the development of treatments for conditions that are influenced by estrogen, such as certain types of breast cancer.

Neuropeptide Activity Modulation

The compound’s framework is also relevant in the modulation of neuropeptide activity . Neuropeptides play a role in transmitting signals in the brain and are involved in a variety of physiological processes, including pain perception, reward, food intake, metabolism, and reproduction.

Y5 Adenosine Receptor Interaction

Research has suggested that thiazole derivatives can interact with Y5 adenosine receptors . These receptors are implicated in the regulation of food intake and are a potential target for the treatment of obesity.

Inhibition of Human Platelet Aggregation

The compound’s analogs have shown potential in inhibiting the aggregation factor of human platelets . This application is significant in the prevention of thrombosis, which can lead to cardiovascular events such as heart attacks and strokes.

Urokinase Inhibition

Urokinase is an enzyme involved in the degradation of the extracellular matrix and is important in cell migration and tissue remodeling. Thiazole derivatives, including this compound, may serve as urokinase inhibitors , which could be beneficial in controlling invasive tumor growth and metastasis.

Poly (ADP-Ribose) Polymerase-1 Inhibition

The compound has been linked to the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is involved in DNA repair and cell death, and inhibitors of this enzyme are used in cancer therapy, particularly for treating BRCA-mutated cancers.

Synthesis of Structurally Diverse Triazolopyrimidines

Lastly, the compound has been used in the Dimroth rearrangement process, which is advantageous for synthesizing structurally diverse triazolopyrimidines . These compounds have various pharmacological activities and are of interest in medicinal chemistry.

Zukünftige Richtungen

Given the lack of available information on 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. Its role in proteomics research suggests it may have interesting biological properties worth exploring .

Wirkmechanismus

Mode of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound and their downstream effects need further investigation .

Result of Action

As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWMTQRCZUXNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(CC1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652439 |

Source

|

| Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine | |

CAS RN |

887352-57-0 |

Source

|

| Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B561882.png)

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)